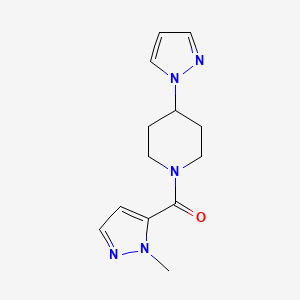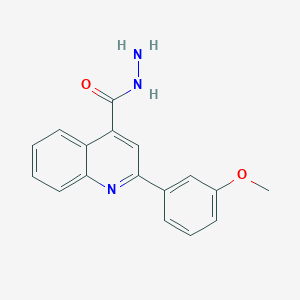
4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors report the synthesis of two sulfonamide derivatives, specifically 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide and 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide. These compounds were synthesized and then subjected to biological evaluation. The synthesis involved the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures, which assisted in spectral assignments and provided structural and spectroscopic information . The second paper describes the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. An improved procedure for the preparation of intermediate 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides was proposed, which includes selective acylation and sulfonylation steps .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of the synthesized sulfonamide derivatives were analyzed using DFT calculations. The conformational analysis was completed to obtain stable structures, and the simulated 1H NMR and FT–IR spectra were compared with experimental results. The charge transfer within the molecules and the most probable sites for electrophilic and nucleophilic attack were explored . The molecular structure of the [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives synthesized in the second paper was not detailed, but the use of electron-withdrawing substituents in the synthesis suggests a focus on creating compounds with specific electronic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the sulfonamide derivatives in the first paper include the use of DFT to predict and analyze the reactivity of the compounds. The molecular docking results supported the experimental observations and provided insights into the binding affinities of the compounds with selected enzymes . The second paper does not provide detailed chemical reaction mechanisms but mentions the use of cyclocondensation and selective acylation as key steps in the synthesis of the derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data and biological evaluations. The compound 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide was found to be a highly active antibacterial agent against both Gram-positive and Gram-negative bacteria. It was also identified as a moderate inhibitor of the Carbonic Anhydrase enzyme. The physical properties such as solubility, melting point, or stability were not explicitly mentioned in the abstracts provided . The second paper does not discuss the physical and chemical properties of the synthesized derivatives .
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Research
The application of compounds related to 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in polymer research has been explored. Notably, Mehdipour-Ataei and Hatami (2007) synthesized a novel diamine monomer containing flexible sulfone, sulfide, and amide units. This monomer was then used to form polyimides, which were characterized for their thermal behavior, thermal stability, solubility, and inherent viscosity (Mehdipour-Ataei & Hatami, 2007).
Electrophysiological Activity in Cardiac Research
In cardiac research, compounds similar to 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have shown significant activity. Morgan et al. (1990) reported on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which demonstrated potency in in vitro Purkinje fiber assays comparable to other selective class III agents (Morgan et al., 1990).
Carbonic Anhydrase Inhibitors
Compounds structurally related to 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been investigated as inhibitors of carbonic anhydrase. Ulus et al. (2013) synthesized novel acridine sulfonamide compounds and investigated them as inhibitors of carbonic anhydrase isoforms, finding inhibitory effects in the nanomolar range (Ulus et al., 2013).
Antimicrobial and Antifungal Activities
Sych et al. (2019) extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing derivatives including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Propriétés
IUPAC Name |
4-(diethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-3-23(4-2)15-7-5-14(6-8-15)19(25)22-20-21-13-18(30-20)31(28,29)17-11-9-16(10-12-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOAXIRLTXGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

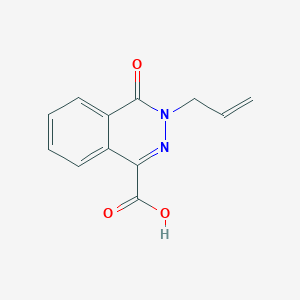
![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
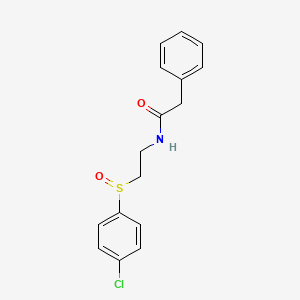
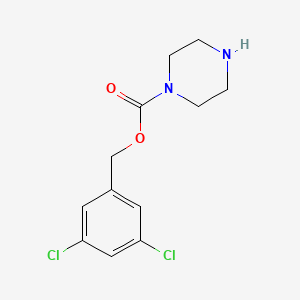
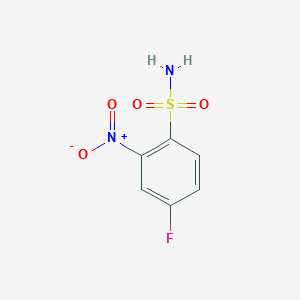
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
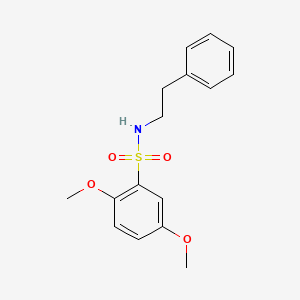
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)
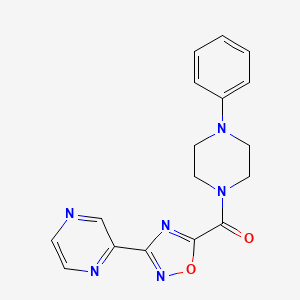
![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)
